molecular formula C6H13BrOSi B14423946 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol CAS No. 87071-04-3

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol

Cat. No.: B14423946
CAS No.: 87071-04-3
M. Wt: 209.16 g/mol
InChI Key: VNQBACMSXIPWGB-UHFFFAOYSA-N
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Description

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and an allylic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines, thiols

    Epoxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Oxidation: Aldehydes or ketones

    Substitution: Various substituted derivatives depending on the nucleophile used

    Epoxidation: Epoxides

Mechanism of Action

The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .

Properties

CAS No.

87071-04-3

Molecular Formula

C6H13BrOSi

Molecular Weight

209.16 g/mol

IUPAC Name

3-bromo-3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3

InChI Key

VNQBACMSXIPWGB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=CCO)Br

Origin of Product

United States

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